Viaminate Exhibits 2.2‑Fold Higher Anti‑Proliferative Potency than All‑trans Retinoic Acid in HeLa Cells
In a direct head‑to‑head study using HeLa cervical carcinoma cells, Viaminate (VA) demonstrated a markedly stronger anti‑proliferative effect than the parent compound all‑trans retinoic acid (RA). At a concentration of 100 μM, Viaminate inhibited cell growth by 83%, whereas RA achieved only 37% inhibition [1]. Both compounds induced cell death at 500 μM. This quantitative difference indicates a higher intrinsic potency of Viaminate in suppressing tumor cell proliferation.
| Evidence Dimension | Anti‑proliferative activity (inhibition ratio) |
|---|---|
| Target Compound Data | 83% inhibition at 100 μM |
| Comparator Or Baseline | All‑trans retinoic acid (RA): 37% inhibition at 100 μM |
| Quantified Difference | Viaminate inhibition / RA inhibition = 2.24‑fold higher |
| Conditions | HeLa cells, XTT assay, 100 μM concentration |
Why This Matters
Higher in vitro potency may translate to lower effective doses or alternative dosing regimens in experimental models, reducing compound consumption and potential toxicity.
- [1] Fu YJ. Study on Activities of Viaminate and Its Two Metabolites M1, M2 in Vitro. Master's Thesis, Peking Union Medical College, 2007. View Source
